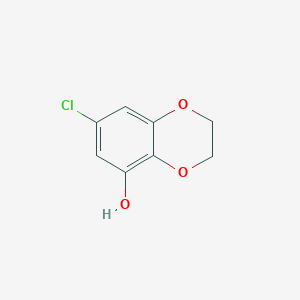
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole (CDFBO) is a novel compound with potential applications in a variety of scientific research fields. CDFBO is a synthetic molecule that can be used in different lab experiments and may be used to study a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has potential applications in a variety of scientific research fields. It has been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of photodynamic therapy agents, which are used to treat cancer. Additionally, this compound has been used in the synthesis of drug delivery systems and in the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole is not yet fully understood. It is believed that this compound binds to certain proteins, such as enzymes and receptors, and alters their structure and function. This binding can lead to changes in the biochemical and physiological processes of the cell, which can lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have an inhibitory effect on some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has several advantages when used in lab experiments. It is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it has been shown to have a variety of different effects on proteins and cells, which can be useful for studying biochemical and physiological processes.
However, there are some limitations when using this compound in lab experiments. It is not yet fully understood how this compound works and it is not known if it has any adverse effects. Additionally, this compound is not yet widely used in lab experiments, so it is not known how reliable the results of experiments using this compound will be.
Direcciones Futuras
There are several possible future directions for research involving 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole. Further research is needed to better understand the mechanism of action of this compound and its effects on proteins and cells. Additionally, more research is needed to determine the safety and efficacy of this compound in different lab experiments. Finally, further research is needed to explore the potential applications of this compound in different fields, such as drug delivery systems and photodynamic therapy.
Métodos De Síntesis
The synthesis of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole requires a multi-step process. The first step is the synthesis of 3-chloro-5-fluorobutan-2-yl-1,2,4-oxadiazole (CFBO) by the reaction of 3-chlorobutan-2-ol with 3,3-difluorobutan-2-ol in the presence of sodium hydroxide (NaOH) in methanol. The second step is the reaction of CFBO with chloromethyl methyl ether (CMME) to form this compound. This reaction is conducted in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and an organic solvent, such as acetonitrile (CH3CN) or dimethylformamide (DMF).
Propiedades
IUPAC Name |
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-4(7(2,9)10)6-11-5(3-8)12-13-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYPIKODYAKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CCl)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)



